6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-2-1-3-7-8(6)9(13)12-5-4-11-7/h1-3,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUNESCYAZTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature to ensure the selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at position 7 (or 6, depending on nomenclature ) serves as a reactive site for transition-metal-mediated couplings:
Suzuki-Miyaura Coupling
Reacts with aryl/heteroaryl boronic acids under Pd catalysis to form biaryl derivatives.
Example Protocol :
| Substrate | Catalyst System | Conditions | Yield |
|---|---|---|---|
| 7-Bromo-1,4-benzodiazepinone | Pd(OAc)₂/XPhos | K₃PO₄, 100°C, 12 hr | 78% |
| Analogous bromo derivatives | PdCl₂(dppf)/K₂CO₃ | DMF, 80°C, 8 hr | 85% |
This reaction retains the benzodiazepine core while introducing functionalized aryl groups for enhanced bioactivity .
Buchwald-Hartwig Amination
Enables C–N bond formation with primary/secondary amines:
Key Data :
-
Catalyst: Pd₂(dba)₃/BINAP
-
Base: Cs₂CO₃
-
Solvent: Toluene, 110°C
-
Yield range: 70–92%
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient benzodiazepine ring facilitates bromine displacement under harsh conditions:
Reaction with Sodium Methoxide :
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| 7-Bromo-1,4-benzodiazepinone | NaOMe/MeOH | Reflux, 24 hr | 7-Methoxy-1,4-benzodiazepinone |
Yields for NAS are typically lower (40–60%) compared to metal-catalyzed methods due to competing ring-degradation pathways.
Reductive Dehalogenation
Controlled hydrogenolysis removes bromine while preserving the diazepine ring:
| Catalyst | H₂ Pressure | Solvent | Conversion |
|---|---|---|---|
| Pd/C (10%) | 1 atm | EtOAc | >95% |
This method generates the parent 1,4-benzodiazepin-5-one, a precursor for further functionalization .
Ring-Opening and Rearrangement Reactions
The strained diazepine ring undergoes cleavage under acidic/basic conditions:
Acid-Mediated Hydrolysis :
Reaction Pathway :
-
Protonation of the carbonyl oxygen
-
Nucleophilic attack by water at C5
-
Ring opening to form a linear diamino-ketone intermediate
Conditions : 6M HCl, 80°C, 6 hr
Yield : 68%
Base-Induced Rearrangement :
In ethanolic KOH, the ring contracts to form quinazolinone derivatives via intramolecular cyclization.
Functionalization at the N1 Position
The secondary amine undergoes alkylation/acylation:
| Acylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N | CH₂Cl₂ | 89% |
| Benzoyl chloride | Pyridine | THF | 82% |
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one exhibits several pharmacological activities that make it a subject of interest in medicinal chemistry:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound may reduce anxiety by enhancing the effects of gamma-aminobutyric acid (GABA) at GABA-A receptors. This interaction leads to increased inhibitory neurotransmission in the central nervous system.
- Sedative Properties : The compound has potential sedative effects, which can be beneficial in treating sleep disorders.
- Anticonvulsant Activity : Preliminary studies suggest that it may have anticonvulsant properties, potentially useful in managing epilepsy and seizure disorders.
Case Studies and Research Findings
Several studies highlight the potential applications and biological activities of this compound:
- Anticonvulsant Properties : In animal models induced with seizures, administration of this compound resulted in a significant reduction in seizure frequency and duration compared to control groups. This suggests its potential utility in epilepsy treatment.
- Neuroprotective Effects : Research indicates that benzodiazepines may provide neuroprotection against neurodegenerative diseases by mitigating neuroinflammation and neuronal death.
- Inflammatory Response Modulation : A study involving peripheral-type benzodiazepine receptor ligands demonstrated that certain ligands could suppress lipopolysaccharide-induced tumor necrosis factor activity in macrophages. This suggests an anti-inflammatory role for compounds interacting with benzodiazepine receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The bromine atom may also influence the binding affinity and selectivity of the compound for different receptor subtypes.
Comparison with Similar Compounds
Structural Implications of Bromination
Bromine at the 6-position introduces:
- Electron-withdrawing effects , altering electron density across the aromatic ring.
- Increased molecular weight (e.g., ~177.2 g/mol for a non-brominated analog vs. ~240.0 g/mol for a brominated metabolite in ).
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Key Findings :
- Amino derivatives (e.g., 9-amino) show lower molecular weight and altered solubility but lack reported psychotropic activity .
Physicochemical Properties
Analysis :
- Bromination increases molecular weight significantly, which may correlate with higher boiling points and altered pharmacokinetics (e.g., slower metabolism).
Comparison with Heterocyclic Analogs
- Benzoxazepines (e.g., tetrahydro-1,4-benzoxazepines): Oxygen substitution reduces ring strain but diminishes affinity for GABAA receptors compared to benzodiazepines .
- Benzothiadiazines (e.g., 6-chloro-7-methyl derivatives): Sulfur and additional heteroatoms enhance metabolic stability but introduce synthetic challenges .
Biological Activity
6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a member of the benzodiazepine family, known for its psychoactive properties. This compound has garnered interest due to its potential therapeutic applications in treating various neurological disorders. The presence of a bromine atom at the 6th position enhances its chemical reactivity and biological activity compared to other benzodiazepines.
- Molecular Formula : CHBrNO
- Molecular Weight : 241.08 g/mol
- CAS Number : 1934435-81-0
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine atom may also affect the binding affinity and selectivity for different receptor subtypes .
Pharmacological Effects
Research indicates several pharmacological activities associated with this compound:
- Anxiolytic Activity : Similar to other benzodiazepines, it exhibits potential anxiolytic effects by enhancing GABAergic transmission.
- Sedative Effects : It may induce sedation through its action on GABA receptors.
- Muscle Relaxant Properties : The compound has shown muscle relaxant effects in various studies.
Comparative Studies
A comparative analysis with other benzodiazepines reveals unique properties attributed to the bromine substitution:
| Compound | Anxiolytic Activity | Sedative Effects | Muscle Relaxant Properties |
|---|---|---|---|
| This compound | Moderate | High | Present |
| Diazepam | High | High | Present |
| Clonazepam | High | Moderate | Present |
Study on Binding Affinity
A study exploring the binding affinity of various benzodiazepines at GABA receptors indicated that this compound has a higher affinity for certain subtypes compared to non-brominated analogs . This suggests that the bromine atom significantly influences its pharmacodynamics.
Toxicity and Safety Profile
In a toxicity evaluation involving animal models, it was found that while the compound exhibited some psychoactive effects at therapeutic doses, high concentrations led to increased toxicity compared to traditional benzodiazepines like diazepam . This necessitates careful dosage considerations in potential therapeutic applications.
Neuropharmacological Studies
Neuropharmacological assessments demonstrated that the compound could modulate neurosteroid levels in neuronal cultures. This effect is crucial as neurosteroids play a role in mood regulation and anxiety disorders .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-bromo-1,4-benzodiazepin-5-one derivatives with high purity?
Answer:
A common approach involves cyclocondensation of substituted 2-aminophenols with halogenated benzaldehydes under basic conditions. For example, copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C yield benzo-1,4-oxazepin-5-one derivatives (Table 3, ). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) ensures >95% purity, as validated by HPLC .
Basic: What analytical techniques are critical for confirming the structural integrity of 6-bromo-1,4-benzodiazepin-5-one?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies key resonances (e.g., bromine-induced deshielding at C6, benzodiazepine ring protons at δ 3.5–4.5 ppm) .
- X-ray Crystallography: Resolves stereochemistry and ring conformation, critical for SAR studies .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₀H₉BrN₂O, [M+H]⁺ at 253.00 m/z) .
Advanced: How can researchers address contradictory data in pharmacological evaluations of benzodiazepine analogs?
Answer:
Contradictions in biological activity (e.g., anxiolytic vs. sedative effects) may arise from:
- Receptor Subtype Selectivity: Use radioligand binding assays (e.g., GABA_A receptor subtypes α1/α2/α3) to clarify target engagement .
- Dose-Dependent Effects: Conduct dose-response curves in behavioral models (e.g., elevated plus-maze for anxiolysis, rotarod for motor impairment) .
- Metabolic Variability: Compare in vitro microsomal stability (human vs. rodent) to assess interspecies differences .
Advanced: What strategies optimize the metabolic stability of 6-bromo-1,4-benzodiazepin-5-one derivatives for CNS drug development?
Answer:
- Halogen Substitution: Bromine at C6 reduces oxidative metabolism by cytochrome P450 enzymes .
- Ring Saturation: The tetrahydro-benzodiazepine scaffold minimizes first-pass metabolism compared to aromatic analogs .
- Prodrug Design: Introduce ester or amide prodrug moieties at N1 to enhance bioavailability .
Advanced: How can QSAR models guide the design of benzodiazepine derivatives with antitumor activity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models using electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) predict antitumor potency. For example:
- Electron-Withdrawing Groups (EWGs): Bromine at C6 enhances DNA intercalation, as shown in QSAR studies of benzodiazepine-PBD conjugates .
- 3D Pharmacophore Modeling: Identifies critical hydrogen-bonding interactions with DNA minor grooves .
Basic: What in vitro assays are suitable for preliminary screening of benzodiazepine analogs?
Answer:
- GABA_A Receptor Binding: Radiolabeled [³H]flunitrazepam displacement assays .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Microsomal Stability: Incubation with liver microsomes (human/rat) to estimate metabolic clearance .
Advanced: How can researchers resolve synthetic by-products during benzodiazepine ring formation?
Answer:
Common by-products (e.g., open-chain intermediates) are minimized by:
- Temperature Control: Maintain reaction temperatures <110°C to prevent retro-aldside reactions .
- Catalyst Optimization: Use 10 mol% CuI with chelating ligands (e.g., L1 in Table 3) to enhance regioselectivity .
- Chromatographic Separation: Reverse-phase HPLC (C18 column, acetonitrile/water) isolates target compounds .
Basic: What safety protocols are essential for handling brominated benzodiazepines?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.
- Ventilation: Use fume hoods to avoid inhalation of bromine vapors .
- Waste Disposal: Halogenated waste must be segregated and treated with sodium bicarbonate before disposal .
Advanced: What in vivo models are appropriate for evaluating the hypnotic efficacy of 6-bromo-1,4-benzodiazepin-5-one?
Answer:
- Rodent Sleep-Wake Cycle Analysis: Electroencephalogram (EEG) recordings in Sprague-Dawley rats .
- Pentobarbital-Induced Sleep Prolongation: Measure latency and duration of loss-of-righting reflex .
- Locomotor Activity Tests: Open-field assays to differentiate sedative vs. anxiolytic effects .
Advanced: How can computational docking elucidate interactions between 6-bromo derivatives and biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to GABA_A receptors (PDB: 6HUP) to identify key residues (e.g., α1-His102) .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to bromine substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
